AZD-CO-Ph-PEG4-Ph-CO-AZD
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-CO-Ph-PEG4-Ph-CO-AZD involves multiple steps, starting with the preparation of the bis-β-lactam core. The process typically includes the following steps:
Formation of the bis-β-lactam core: This involves the reaction of appropriate β-lactam precursors under controlled conditions.
Attachment of the PEG4 linker: The polyethylene glycol (PEG) linker is attached to the bis-β-lactam core through a series of coupling reactions.
Final conjugation: The final step involves the conjugation of the phenyl groups to the PEG4 linker, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
AZD-CO-Ph-PEG4-Ph-CO-AZD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Scientific Research Applications
AZD-CO-Ph-PEG4-Ph-CO-AZD has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the delivery of siRNA in gene silencing studies.
Medicine: Plays a role in the development of targeted therapies, particularly in cancer treatment.
Industry: Employed in the production of specialized reagents and compounds for research and development .
Mechanism of Action
The mechanism of action of AZD-CO-Ph-PEG4-Ph-CO-AZD involves its role as a linker in antibody-siRNA conjugates. The compound facilitates the stable attachment of siRNA to antibodies, allowing for targeted delivery to specific cells. This targeted delivery is crucial for effective gene silencing, as it ensures that the siRNA reaches the intended cells and exerts its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
AZD-PEG4-Ph-CO-AZD: Similar structure but lacks the phenyl groups.
CO-Ph-PEG4-Ph-CO: Contains the PEG4 linker but lacks the bis-β-lactam core.
Uniqueness
AZD-CO-Ph-PEG4-Ph-CO-AZD is unique due to its bis-β-lactam core, which provides stability and specificity in conjugation reactions. The presence of the PEG4 linker enhances solubility and biocompatibility, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-[2-[2-[2-[4-(2-oxoazetidine-1-carbonyl)phenoxy]ethoxy]ethoxy]ethoxy]benzoyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c29-23-9-11-27(23)25(31)19-1-5-21(6-2-19)35-17-15-33-13-14-34-16-18-36-22-7-3-20(4-8-22)26(32)28-12-10-24(28)30/h1-8H,9-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXXKKZMYZBDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C(=O)N4CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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